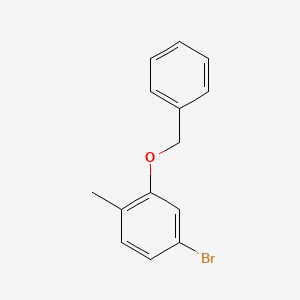

2-(Benzyloxy)-4-bromo-1-methylbenzene

Description

BenchChem offers high-quality 2-(Benzyloxy)-4-bromo-1-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-4-bromo-1-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methyl-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTWVEOFPMJZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678994 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114808-93-3 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-4-bromo-1-methylbenzene via Williamson Ether Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Benzyloxy)-4-bromo-1-methylbenzene from its precursor, 4-bromo-2-methylphenol. The core of this process is the robust and versatile Williamson ether synthesis, a cornerstone of modern organic chemistry.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a deep, practical understanding of the reaction, from foundational principles to detailed experimental protocols and troubleshooting. We will explore the underlying reaction mechanism, the rationale behind the selection of reagents and conditions, and the methods for characterization and purification of the final product.

Introduction: Strategic Importance and Synthetic Approach

2-(Benzyloxy)-4-bromo-1-methylbenzene is a substituted aromatic ether. Molecules within this class serve as crucial intermediates in the synthesis of more complex chemical entities, including pharmaceuticals and materials. The benzyl ether moiety is a common protecting group for phenols, valued for its stability under a range of conditions and its susceptibility to cleavage via hydrogenolysis.

The most direct and widely adopted method for preparing such aryl ethers is the Williamson ether synthesis, first developed by Alexander Williamson in 1850.[1] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[3][4] The synthesis strategy involves two primary steps: the deprotonation of the starting phenol to generate a potent nucleophile, followed by its reaction with an appropriate benzylating agent.

This guide will provide a self-validating framework for executing this synthesis, grounded in established chemical principles and supported by authoritative references.

Reaction Principle and Stoichiometry

The overall transformation involves the O-alkylation of 4-bromo-2-methylphenol with a benzyl halide in the presence of a base.

Overall Reaction Scheme:

Table 1: Reagents and Key Properties

| Compound | Role | Formula | Molar Mass ( g/mol ) | CAS Number |

| 4-Bromo-2-methylphenol | Starting Material | C₇H₇BrO | 187.03 | 6627-55-0 |

| Benzyl Bromide | Alkylating Agent | C₇H₇Br | 171.04 | 100-39-0 |

| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 584-08-7 |

| Acetone | Solvent | C₃H₆O | 58.08 | 67-64-1 |

| 2-(Benzyloxy)-4-bromo-1-methylbenzene | Product | C₁₄H₁₃BrO | 277.16 | 177555-85-0[5] |

Detailed Experimental Protocol

This protocol is designed as a reliable laboratory-scale procedure. Adherence to standard laboratory safety practices is mandatory.

Materials and Equipment

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylphenol (1.0 eq.).

-

Solvent and Base Addition: Add acetone as the solvent, followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq.). Stir the resulting suspension at room temperature for 15-20 minutes. The base facilitates the deprotonation of the phenol.[6][7]

-

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone).[6]

-

Monitoring: Monitor the reaction's progress using TLC. The reaction is typically complete within 5-8 hours.[6][7]

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts (KBr and excess K₂CO₃) and wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.[7][8]

-

Dissolve the resulting crude residue in an organic solvent such as ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes any remaining inorganic impurities.[8]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure 2-(Benzyloxy)-4-bromo-1-methylbenzene.

Visual Workflow of the Synthesis

Sources

- 1. Williamson_ether_synthesis [chemeurope.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-(Benzyloxy)-1-bromo-4-methylbenzene 96% | CAS: 177555-85-0 | AChemBlock [achemblock.com]

- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

"2-(Benzyloxy)-4-bromo-1-methylbenzene" material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of 2-(Benzyloxy)-4-bromo-1-methylbenzene for Research and Development Professionals

This guide provides a detailed examination of the material safety properties of 2-(Benzyloxy)-4-bromo-1-methylbenzene (CAS No. 1114808-93-3), a key intermediate in various synthetic applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper understanding of the compound's hazard profile and the scientific rationale behind recommended safety protocols. By synthesizing available data, this guide aims to empower laboratory personnel to work safely and effectively with this compound.

Chemical Identity and Physical Properties

2-(Benzyloxy)-4-bromo-1-methylbenzene is a substituted aromatic ether. Its structure, comprising a brominated toluene core with a benzyloxy substituent, dictates its physical properties and reactivity. A clear understanding of these properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| CAS Number | 1114808-93-3 | [1] |

| Molecular Formula | C₁₄H₁₃BrO | [1] |

| Molecular Weight | 277.17 g/mol | [1] |

| IUPAC Name | 2-(benzyloxy)-4-bromo-1-methylbenzene | |

| Appearance | Likely a solid at room temperature (based on similar compounds) | Inferred |

| Purity | Typically >95% |

A related isomer, 2-(benzyloxy)-1-bromo-4-methylbenzene (CAS No. 177555-85-0), has a molecular weight of 277.16 g/mol and is supplied with a purity of 96%.[2]

Hazard Identification and GHS Classification

2-(Benzyloxy)-4-bromo-1-methylbenzene is classified as an irritant.[1] While a comprehensive, publicly available toxicological profile for this specific CAS number is limited, data from closely related isomers and analogous structures allow for a robust presumptive hazard assessment. The primary hazards are associated with skin and eye contact.

The GHS classification for the isomeric compound 2-(benzyloxy)-1-bromo-4-methylbenzene (CAS No. 177555-85-0) provides a strong indication of the likely hazards.[2]

GHS Pictogram:

Signal Word: Warning [2]

Hazard Statements:

-

Causes skin irritation.[2]

-

May cause an allergic skin reaction.[2]

-

Causes serious eye irritation.[2]

-

May cause respiratory irritation.[2]

Expert Analysis of Hazards

The benzyloxy and bromo- substituents on the toluene ring contribute to the compound's irritant properties. Aromatic ethers can be absorbed through the skin, and the presence of a halogen, such as bromine, can enhance this effect and increase the potential for sensitization, leading to allergic skin reactions upon repeated exposure. The potential for respiratory irritation necessitates handling in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any dust or vapor.

Prophylactic Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling 2-(Benzyloxy)-4-bromo-1-methylbenzene. The following PPE and handling protocols are designed to create a self-validating system of safety, minimizing the risk of exposure.

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE should follow a logical workflow from gowning to degowning to prevent cross-contamination.

Caption: PPE Workflow for Handling 2-(Benzyloxy)-4-bromo-1-methylbenzene.

Detailed PPE Specifications

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient to protect against splashes.

-

Hand Protection: Nitrile gloves are recommended. Given the potential for skin absorption and sensitization, it is crucial to inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.

-

Skin and Body Protection: A full-length laboratory coat should be worn and kept fastened. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.

-

Respiratory Protection: Handling should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

First Aid and Emergency Response

A clear, pre-defined emergency response plan is critical. All personnel handling this compound must be familiar with the location of safety showers and eyewash stations.

Exposure Response Protocol

Caption: Emergency Response Protocol for Exposure Incidents.

In any case of exposure, it is crucial to provide the attending medical personnel with the Safety Data Sheet for the compound.

Storage and Reactivity

Proper storage is essential to maintain the stability of 2-(Benzyloxy)-4-bromo-1-methylbenzene and to prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Based on supplier recommendations for a related isomer, storage at 0-8 °C is advisable.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous, potentially exothermic reaction. Also, keep away from strong acids and bases.

-

Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.

Spill and Waste Management

Accidental release requires a prompt and appropriate response to mitigate exposure and environmental contamination.

Spill Cleanup Protocol

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: All contaminated materials and cleaning supplies must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal

Dispose of unused material and containers as hazardous waste. Do not allow the chemical to enter drains or waterways, as halogenated aromatic compounds can be harmful to aquatic life.

Conclusion

2-(Benzyloxy)-4-bromo-1-methylbenzene is a valuable research chemical with a manageable hazard profile when handled with the appropriate precautions. Its primary risks of skin, eye, and respiratory irritation can be effectively mitigated through consistent adherence to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide. By understanding the scientific basis for these recommendations, researchers can foster a culture of safety and ensure the well-being of all laboratory personnel.

References

-

Scribd. (n.d.). 4-Bromotoluene Safety Data Sheet. Retrieved January 24, 2026, from [Link]

Sources

Handling and storage precautions for "2-(Benzyloxy)-4-bromo-1-methylbenzene"

An In-depth Technical Guide to the Safe Handling and Storage of 2-(Benzyloxy)-4-bromo-1-methylbenzene

This guide provides comprehensive technical information and field-proven best practices for the safe handling and storage of 2-(Benzyloxy)-4-bromo-1-methylbenzene. Designed for researchers, chemists, and professionals in drug development and organic synthesis, this document moves beyond a simple checklist of precautions. It elucidates the causal relationships between the compound's chemical nature and the required safety protocols, ensuring a self-validating system of laboratory safety and material integrity.

Compound Identification and Core Physicochemical Properties

2-(Benzyloxy)-4-bromo-1-methylbenzene is a halogenated aromatic ether. Its molecular structure, featuring a brominated toluene core functionalized with a benzyl ether group, makes it a versatile intermediate in organic synthesis.[1] However, these same functional groups dictate its reactivity and toxicological profile, necessitating the specific handling and storage precautions detailed in this guide.

| Property | Value | Source(s) |

| IUPAC Name | 2-(benzyloxy)-1-bromo-4-methylbenzene | [2] |

| CAS Number | 177555-85-0 | [2] |

| Molecular Formula | C₁₄H₁₃BrO | [2][3][4] |

| Molecular Weight | 277.16 g/mol | [2][4] |

| Appearance | Likely a solid at room temperature. Related compounds appear as crystals or crystalline powders. | [5][6] |

Hazard Analysis: Understanding the "Why" Behind the Warning

The hazard profile of 2-(Benzyloxy)-4-bromo-1-methylbenzene is primarily derived from its classification as a substituted brominated aromatic compound and a benzyl ether. The "Warning" signal word associated with this and similar chemicals is a direct consequence of its potential to cause irritation and sensitization.[2][7]

| Hazard Classification | GHS Hazard Statement | Causality and Expert Insight |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | The lipophilic nature of the molecule facilitates absorption, and the bromine substituent can contribute to systemic toxicity.[7] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Brominated aromatic compounds are known skin irritants.[5][7][8][9] Prolonged contact can defat the skin, leading to irritation and dermatitis. |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Direct contact with the eyes by dust or vapors can cause significant irritation.[2][7][10] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the mucous membranes and the respiratory tract.[2][7][11] |

| Skin Sensitization (Potential) | H317: May cause an allergic skin reaction | Benzyl ethers and related structures have been noted to cause allergic skin reactions in susceptible individuals upon repeated contact.[2][12] |

| Environmental Hazard (Inferred) | H411: Toxic to aquatic life with long lasting effects | Many brominated organic compounds are persistent in the environment and can bioaccumulate, posing a long-term risk to aquatic ecosystems.[8][9][13][14] |

Core Handling Protocols: A System for Minimizing Exposure

A systematic approach to handling is essential. The following protocols are designed as a self-validating system, where each step reinforces the overall goal of minimizing exposure and preventing contamination.

Engineering Controls: The First Line of Defense

Primary engineering controls are non-negotiable for containing this compound and protecting laboratory personnel.

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to control exposure to potentially irritating dust or vapors.[9][15]

-

Ventilation: Ensure the laboratory has adequate general ventilation. The vapors of related solvents are often heavier than air and can accumulate.[8]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][12] A face shield should be used in addition to goggles when there is a risk of splashing or significant dust generation.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[15][16] Dispose of contaminated gloves in accordance with laboratory procedures.[16]

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with appropriate cartridges (e.g., type ABEK in the EU or a NIOSH-approved equivalent in the US).[5][16]

Safe Handling Workflow: A Step-by-Step Protocol

-

Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned, and spill cleanup materials are readily available.

-

Pre-Weighing: Tare a suitable, clean, and dry container on the balance.

-

Transfer: Inside the fume hood, carefully transfer the required amount of 2-(Benzyloxy)-4-bromo-1-methylbenzene from the stock bottle to the tared container. Use a spatula and minimize the generation of dust.[5][9][10]

-

Closure: Immediately and securely close the primary stock bottle.

-

Cleaning: Decontaminate the spatula and any affected surfaces within the fume hood.

-

Post-Handling: After completing the task, remove gloves and wash hands thoroughly with soap and water.[7][8][10] Do not eat, drink, or smoke in the work area.[7][10]

Strategic Storage for Long-Term Chemical Integrity

Proper storage is crucial not only for safety but also for maintaining the purity and stability of the compound.

Optimal Storage Conditions

The integrity of 2-(Benzyloxy)-4-bromo-1-methylbenzene is best preserved under controlled conditions that inhibit degradation pathways.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8 °C | Refrigerated storage is recommended to minimize thermal degradation and potential side reactions over time.[2] |

| Atmosphere | Store in a dry environment. | Prevents hydrolysis and absorption of atmospheric moisture.[5][7][16] |

| Container | Tightly closed, original container. | Prevents contamination and exposure to air/moisture. Opened containers should be carefully resealed and kept upright.[8][10][16] |

| Light | Protect from direct sunlight. | While specific photolability data is not available, aromatic ethers and brominated compounds can be sensitive to UV degradation.[7] |

| Location | Well-ventilated, designated chemical storage area. | Ensures proper segregation and containment in case of a leak.[5][7] |

Chemical Incompatibility

To prevent hazardous reactions, 2-(Benzyloxy)-4-bromo-1-methylbenzene must be segregated from incompatible materials. The primary concern is its reaction with strong oxidizing agents.

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to a vigorous or even explosive reaction, generating heat and potentially toxic fumes, including hydrogen bromide.[5][17]

-

Strong Acids: Benzyl ethers can be cleaved by strong acids, a reaction that may be exothermic and produce unwanted byproducts.[12]

Emergency and Spill Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

First Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5][11]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[5][8] If irritation or a rash develops, seek medical advice.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][7]

Spill Cleanup Protocol

For a small laboratory spill of the solid material:

-

Evacuate: Restrict access to the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing appropriate PPE, cover the spill with a suitable non-flammable absorbent material like sand or diatomaceous earth to prevent dust from becoming airborne.[8]

-

Collect: Carefully sweep or scoop the material into a suitable container for hazardous waste disposal.[5] Avoid actions that generate dust.[9][10]

-

Decontaminate: Wash the spill area thoroughly with soap and water.

-

Dispose: Dispose of all contaminated materials and absorbents as hazardous waste according to local, state, and federal regulations.[12]

Conclusion

The safe and effective use of 2-(Benzyloxy)-4-bromo-1-methylbenzene in a research and development setting is contingent upon a thorough understanding of its chemical properties and potential hazards. By implementing the engineering controls, personal protective measures, and strategic storage conditions outlined in this guide, professionals can mitigate risks, ensure the integrity of their experiments, and maintain a safe laboratory environment. The causality-based approach presented here empowers scientists to not just follow protocols, but to understand the fundamental reasons behind them, fostering a proactive culture of safety.

References

- Bromobenzene - SAFETY D

- Safety Data Sheet for 1-(Benzyloxy)-5-bromo-3-fluoro-2-nitrobenzene. (2024). Fluorochem Ltd.

- 1-Bromo-4-methylbenzene(106-38-7) - ChemicalBook. (n.d.). ChemicalBook.

- 2-(Benzyloxy)-1-bromo-4-methylbenzene 96% | CAS: 177555-85-0. (n.d.). Advanced ChemBlocks Inc.

- 4-Bromotoluene Safety D

- 4-(Benzyloxy)-2-bromo-1-methylbenzene. (n.d.).

- 1-(Benzyloxy)-2-bromo-4-methylbenzene. (n.d.).

- 2-bromo-4-chloro-1-methylbenzene - Physico-chemical Properties. (2024). ChemBK.

- SAFETY DATA SHEET for 4-Benzyloxy-1-bromo-2-fluorobenzene. (2024). Fisher Scientific.

- Benzyl ether - Safety D

- Bromine | Chemical Emergencies. (2024). Centers for Disease Control and Prevention (CDC).

- ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024). European Chemicals Agency (ECHA).

- SAFETY DATA SHEET for Benzyl ether. (2025). Fisher Scientific.

- BENZYL ETHYL ETHER - Safety D

- BROMINE - CAMEO Chemicals. (n.d.). NOAA.

- The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2023). Liverpool University Press.

- SAFETY DATA SHEET for Benzyl ether. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET for Benzyl methyl ether. (2025). Thermo Fisher Scientific.

- An In-depth Technical Guide to the Chemical Properties of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (2025). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(Benzyloxy)-1-bromo-4-methylbenzene 96% | CAS: 177555-85-0 | AChemBlock [achemblock.com]

- 3. 4-(Benzyloxy)-2-bromo-1-methylbenzene | C14H13BrO | CID 10891140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Benzyloxy)-2-bromo-4-methylbenzene | C14H13BrO | CID 10731213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-methylbenzene(106-38-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. scribd.com [scribd.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 12. fishersci.com [fishersci.com]

- 13. All news - ECHA [echa.europa.eu]

- 14. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]

- 15. chemicalbook.com [chemicalbook.com]

- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 17. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

"2-(Benzyloxy)-4-bromo-1-methylbenzene" stability under acidic and basic conditions

An In-depth Technical Guide to the Stability of 2-(Benzyloxy)-4-bromo-1-methylbenzene Under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-4-bromo-1-methylbenzene is a substituted aromatic compound featuring a benzyl ether, a bromo substituent, and a methyl group on a benzene ring. Its chemical structure makes it a valuable intermediate in organic synthesis, potentially serving as a building block for more complex molecules in pharmaceutical and materials science applications. Understanding the stability of this molecule under various reaction conditions is paramount for its effective utilization, ensuring the integrity of its key functional groups during synthetic transformations. This guide provides a detailed analysis of the stability of 2-(Benzyloxy)-4-bromo-1-methylbenzene under both acidic and basic conditions, offering mechanistic insights and practical experimental protocols for its handling and use.

Molecular Structure and Functional Group Analysis

The key functional groups that dictate the reactivity and stability of 2-(Benzyloxy)-4-bromo-1-methylbenzene are the benzyl ether and the aryl bromide. The methyl group, being an electron-donating group, and the bromo group, being an electron-withdrawing and ortho,para-directing group, also influence the electron density of the aromatic ring and, consequently, the reactivity of the molecule.

Stability Under Acidic Conditions

The primary point of vulnerability for 2-(Benzyloxy)-4-bromo-1-methylbenzene under acidic conditions is the benzyl ether linkage. Benzyl ethers are known to be susceptible to cleavage by strong acids.[1][2][3]

Mechanism of Acid-Catalyzed Cleavage

The cleavage of the benzyl ether proceeds via protonation of the ether oxygen, followed by nucleophilic attack. For a benzylic ether, this cleavage is likely to occur through an SN1-type mechanism due to the formation of a resonance-stabilized benzylic carbocation.[4][5]

The mechanism involves the following steps:

-

Protonation of the ether oxygen: The ether oxygen is protonated by the acid, forming a good leaving group (an alcohol).

-

Formation of a carbocation: The C-O bond cleaves, leading to the formation of the relatively stable benzyl carbocation and 4-bromo-2-methylphenol.

-

Nucleophilic attack: A nucleophile present in the medium (e.g., the conjugate base of the acid) attacks the benzyl carbocation to form a new product.

Caption: General stability of 2-(Benzyloxy)-4-bromo-1-methylbenzene under basic conditions.

Expected Stability Profile Under Basic Conditions

| Condition | Reagent Example | Temperature | Expected Stability | Potential Degradation Product(s) |

| Mildly Basic | K₂CO₃ in Acetone | Reflux | Stable | None |

| Moderately Basic | 1M NaOH | Room Temp | Stable | None |

| Strongly Basic | 6M NaOH | Reflux | Largely Stable | Trace amounts of 2-(Benzyloxy)-1-methyl-4-phenol (via SNAr) |

Experimental Protocols for Stability Assessment

To empirically determine the stability of 2-(Benzyloxy)-4-bromo-1-methylbenzene, the following protocols can be implemented.

Protocol 1: Acidic Stability Testing

-

Sample Preparation: Prepare a stock solution of 2-(Benzyloxy)-4-bromo-1-methylbenzene in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

-

Reaction Setup:

-

In separate vials, add a known volume of the stock solution.

-

To each vial, add the acidic solution to be tested (e.g., 1M HCl, 1M H₂SO₄, 33% HBr in acetic acid).

-

Set up parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C).

-

-

Time-Point Analysis:

-

At various time points (e.g., 1h, 4h, 8h, 24h), quench a small aliquot of the reaction mixture by neutralizing it with a suitable base (e.g., saturated NaHCO₃ solution).

-

Extract the organic components with a suitable solvent (e.g., ethyl acetate).

-

-

Analysis:

-

Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining starting material and identify any degradation products.

-

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of any major degradation products.

-

Protocol 2: Basic Stability Testing

-

Sample Preparation: Prepare a stock solution of 2-(Benzyloxy)-4-bromo-1-methylbenzene as described in the acidic stability protocol.

-

Reaction Setup:

-

In separate vials, add a known volume of the stock solution.

-

To each vial, add the basic solution to be tested (e.g., 1M NaOH, 1M KOH, saturated K₂CO₃).

-

Set up parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C).

-

-

Time-Point Analysis:

-

At various time points, quench a small aliquot of the reaction mixture by neutralizing it with a suitable acid (e.g., 1M HCl).

-

Extract the organic components.

-

-

Analysis:

-

Analyze the samples using HPLC or GC-MS as described above.

-

Conclusion

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

- Jiang, T., et al. (2016). Palladium-Catalyzed Arylation of Aryl Sulfenate Anions with Aryl Bromides under Mild Conditions: Synthesis of Diaryl Sulfoxides. Organic Letters, 18(5), 972-975.

- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.

-

ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Benzyloxy)-2-bromo-1-methylbenzene. Retrieved from [Link]

- Butkevich, A. N., et al. (2013). Tandem Suzuki–Miyaura Coupling/Acid-Catalyzed Cyclization between Vinyl Ether Boronates and Vinyl Halides: A Concise Approach to Polysubstituted Furans. Organic Letters, 15(15), 3840-3843.

- Liégault, B., Lapointe, D., Caron, L., Vlassova, A., & Fagnou, K. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 74(5), 1826-1834.

- Uenishi, J., & Hamada, M. (2017). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Bromo-1,2-(methylenedioxy)benzene. Retrieved from [Link]

- Wang, X., et al. (2022). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. The Journal of Organic Chemistry, 87(10), 6854-6863.

- Fors, B. P., & Buchwald, S. L. (2009). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 11(18), 4164-4167.

-

Advanced ChemBlocks Inc. (n.d.). 2-(Benzyloxy)-1-bromo-4-methylbenzene 96%. Retrieved from [Link]

- Zhang, Y., et al. (2014). Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis.

-

Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

-

PubMed. (2023). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Substrate scope of aryl bromides and arenes[a],[b]. Reaction conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Arylation of Aryl Sulfenate Anions with Aryl Bromides under Mild Conditions: Synthesis of Diaryl Sulfoxides. Retrieved from [Link]

-

Leah4sci.com. (2018). benzyl ether cleavage [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

PLOS ONE. (2019). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Deprotection of the Benzyloxy Group in "2-(Benzyloxy)-4-bromo-1-methylbenzene"

Introduction: Strategic Considerations for Benzyl Ether Cleavage

The benzyl ether is a cornerstone of protecting group strategy in modern organic synthesis, prized for its robustness under a wide range of reaction conditions. However, its very stability necessitates carefully chosen methods for its removal. The deprotection of the benzyloxy group in "2-(Benzyloxy)-4-bromo-1-methylbenzene" to unveil the corresponding phenol, 4-bromo-2-methylphenol, presents a classic challenge in chemoselectivity. The presence of an aryl bromide on the substrate requires deprotection methods that are mild enough to avoid hydrodebromination, a common side reaction under certain reductive conditions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed analysis of suitable deprotection strategies. We will delve into the mechanistic underpinnings of each method, offer field-proven, step-by-step protocols, and discuss the critical parameters that ensure high-yield, clean conversion.

Method Selection: A Comparative Analysis

The selection of an appropriate deprotection method is contingent on the overall molecular architecture and the presence of other functional groups. For the target substrate, "2-(Benzyloxy)-4-bromo-1-methylbenzene," three primary strategies warrant consideration:

-

Palladium-Catalyzed Hydrogenolysis: The most common and often most efficient method for benzyl ether cleavage.[1][2]

-

Catalytic Transfer Hydrogenolysis: A milder alternative to traditional hydrogenolysis, avoiding the use of high-pressure hydrogen gas.

-

Lewis Acid-Mediated Cleavage: A powerful method for substrates intolerant to reductive conditions.

The following table summarizes the key characteristics of these methods for the deprotection of our target substrate.

| Method | Reagents | Advantages | Disadvantages | Chemoselectivity Concerns |

| Palladium-Catalyzed Hydrogenolysis | H₂, Pd/C | High efficiency, clean byproducts (toluene). | Potential for hydrodebromination of the aryl bromide. Requires specialized hydrogenation equipment. | Moderate to high risk of aryl bromide reduction. |

| Catalytic Transfer Hydrogenolysis | Pd/C, Formic Acid or Ammonium Formate | Mild conditions, no H₂ gas required, often better chemoselectivity.[1] | Slower reaction times in some cases. | Lower risk of hydrodebromination compared to H₂/Pd/C. |

| Lewis Acid-Mediated Cleavage | BCl₃ or BBr₃, with a cation scavenger | Avoids reductive conditions entirely, preserving the aryl bromide. | Stoichiometric, corrosive, and moisture-sensitive reagents. Potential for Friedel-Crafts side reactions. | Excellent preservation of the aryl bromide. |

Protocol I: Palladium-Catalyzed Hydrogenolysis

This protocol is the workhorse for benzyl ether deprotection. The key to success with "2-(Benzyloxy)-4-bromo-1-methylbenzene" is careful monitoring to minimize the reduction of the C-Br bond.

Mechanistic Rationale

The reaction proceeds via oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected phenol and toluene. The aryl bromide can also undergo oxidative addition to the catalyst, leading to the undesired hydrodebromination byproduct.

Figure 1: Simplified workflow for Pd/C catalyzed hydrogenolysis.

Step-by-Step Protocol

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve "2-(Benzyloxy)-4-bromo-1-methylbenzene" (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[2]

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

-

Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield 4-bromo-2-methylphenol.

Field-Proven Insights

-

Solvent Choice: Ethyl acetate is often a good choice as it can be less prone to promoting hydrodehalogenation than alcoholic solvents in some cases.

-

Catalyst Loading: Use the lowest effective catalyst loading to minimize side reactions.

-

Reaction Time: Monitor the reaction closely. Prolonged reaction times increase the risk of debromination. The disappearance of the starting material should be the primary endpoint.

Protocol II: Catalytic Transfer Hydrogenolysis

This method offers a safer and often more selective alternative to traditional hydrogenation, making it highly suitable for substrates with sensitive functional groups like aryl halides.[1]

Mechanistic Rationale

In this process, a hydrogen donor, such as formic acid or ammonium formate, generates hydrogen in situ on the palladium surface.[1] This controlled, low-concentration delivery of hydrogen often enhances chemoselectivity, favoring cleavage of the more labile benzyl ether over the aryl bromide.

Figure 2: Workflow for Catalytic Transfer Hydrogenolysis.

Step-by-Step Protocol

-

Reaction Setup: Dissolve "2-(Benzyloxy)-4-bromo-1-methylbenzene" (1.0 equiv) in methanol or ethanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst and Donor Addition: Add 10% Palladium on Carbon (5-10 mol%) followed by ammonium formate (3-5 equiv) or formic acid (a large excess).

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (typically 60-80 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

-

Extraction: If formic acid is used, it is often necessary to perform an aqueous workup. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Expertise & Experience

-

Hydrogen Donor: Ammonium formate is often preferred as it is a solid and easier to handle than formic acid. The byproducts are ammonia and carbon dioxide, which are volatile.

-

Temperature Control: While heating is often required, excessive temperatures can still lead to some degree of hydrodebromination. Maintain a gentle reflux.

Protocol III: Lewis Acid-Mediated Cleavage with Boron Trichloride (BCl₃)

For substrates where reductive methods are problematic, Lewis acid-promoted debenzylation is an excellent alternative. Boron trichloride (BCl₃) is particularly effective for cleaving aryl benzyl ethers.[3]

Mechanistic Rationale

The Lewis acidic boron center coordinates to the ether oxygen, activating the C-O bond for cleavage. A cation scavenger, such as pentamethylbenzene, is crucial to trap the resulting benzyl cation, preventing it from re-reacting with the electron-rich phenolic ring (Friedel-Crafts alkylation).[3]

Figure 3: Mechanism of BCl₃-mediated debenzylation with a cation scavenger.

Step-by-Step Protocol

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve "2-(Benzyloxy)-4-bromo-1-methylbenzene" (1.0 equiv) and pentamethylbenzene (2-3 equiv) in anhydrous dichloromethane (DCM).[3]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of boron trichloride (1.5-2.0 equiv, typically 1M in DCM) dropwise to the cooled reaction mixture.

-

Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is usually complete within 30-60 minutes.

-

Quenching: Carefully quench the reaction at -78 °C by the slow addition of methanol, followed by warming to room temperature.

-

Workup: Add water and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography. The non-polar benzylpentamethylbenzene byproduct is typically easily separated from the desired polar phenol.[3]

Trustworthiness and Safety

-

Anhydrous Conditions: Strict adherence to anhydrous conditions is critical for the success of this reaction, as BCl₃ readily hydrolyzes.

-

Temperature Control: Maintaining a low temperature (-78 °C) is essential to prevent side reactions.

-

Safety: Boron trichloride is a toxic and corrosive gas/solution. It should be handled with extreme care in a well-ventilated fume hood by trained personnel.

Conclusion

The deprotection of "2-(Benzyloxy)-4-bromo-1-methylbenzene" is a task that requires careful consideration of chemoselectivity. While palladium-catalyzed hydrogenolysis remains a viable option with close monitoring, catalytic transfer hydrogenolysis offers a superior balance of efficiency, safety, and selectivity for preserving the aryl bromide moiety. For substrates that are incompatible with any form of reduction, BCl₃-mediated cleavage provides a robust, albeit more technically demanding, alternative. The choice of method will ultimately depend on the specific requirements of the synthetic route and the available laboratory resources.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Okano, K., Okuyama, K.-i., Fukuyama, T., & Tokuyama, H. (2008). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Syntheses, 93, 63-74. Retrieved from [Link]

Sources

Application Notes: Synthesis of Biaryl Scaffolds Utilizing 2-(Benzyloxy)-4-bromo-1-methylbenzene

Introduction: The Strategic Importance of 2-(Benzyloxy)-4-bromo-1-methylbenzene in Biaryl Synthesis

Biaryl motifs are fundamental structural units in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The controlled synthesis of these compounds is a cornerstone of modern medicinal and process chemistry. Among the myriad of building blocks available to synthetic chemists, 2-(benzyloxy)-4-bromo-1-methylbenzene and its isomers have emerged as particularly valuable starting materials. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent in the synthesis of complex biaryl compounds, with a focus on the widely applied Suzuki-Miyaura cross-coupling reaction.

The strategic utility of 2-(benzyloxy)-4-bromo-1-methylbenzene lies in its trifunctional nature. The bromo-substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of a new carbon-carbon bond with a suitable organoboron partner. The benzyloxy group acts as a robust protecting group for the phenolic oxygen, which can be readily removed in a later synthetic step to reveal a hydroxyl group, a common pharmacophore and a site for further functionalization. The methyl group provides steric and electronic influence, which can be exploited to fine-tune the properties of the final biaryl product. This combination of features allows for a modular and convergent approach to the synthesis of diverse libraries of biaryl compounds.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[2] The generally accepted catalytic cycle for the coupling of 2-(benzyloxy)-4-bromo-1-methylbenzene with a generic arylboronic acid is depicted below.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The cycle commences with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step and can be influenced by the steric and electronic properties of the aryl halide. The presence of the electron-donating benzyloxy group and the ortho-methyl group in 2-(benzyloxy)-4-bromo-1-methylbenzene can affect the rate of this step. Subsequently, in the presence of a base, the organoboron species undergoes transmetalation with the palladium(II) complex, where the aryl group from the boronic acid displaces the bromide on the palladium center. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]

Experimental Protocols

Synthesis of 2-(Benzyloxy)-4-bromo-1-methylbenzene

The starting material can be synthesized from commercially available 4-bromo-2-methylphenol. The phenolic hydroxyl group is protected as a benzyl ether through a Williamson ether synthesis.

Protocol 1: Benzylation of 4-bromo-2-methylphenol

-

Reagents and Materials:

-

4-bromo-2-methylphenol

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment

-

-

Procedure:

-

To a solution of 4-bromo-2-methylphenol (1.0 eq.) in acetone or DMF, add potassium carbonate (2.0-3.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add benzyl bromide (1.1-1.2 eq.) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). A typical reaction time is 4-6 hours.[4]

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(benzyloxy)-4-bromo-1-methylbenzene. A 74% yield has been reported for a similar synthesis in acetone.[4]

-

Suzuki-Miyaura Cross-Coupling of 2-(Benzyloxy)-4-bromo-1-methylbenzene

The following protocol is a general procedure for the Suzuki-Miyaura coupling of 2-(benzyloxy)-4-bromo-1-methylbenzene with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates, particularly those that are sterically demanding or electronically deactivated.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

Reagents and Materials:

-

2-(benzyloxy)-4-bromo-1-methylbenzene

-

Arylboronic acid (1.1-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)

-

Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O)

-

Schlenk tube or round-bottom flask equipped with a reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

-

-

Procedure:

-

To a Schlenk tube, add 2-(benzyloxy)-4-bromo-1-methylbenzene (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂; 3 mol%), and the base (e.g., K₂CO₃; 2.5 eq.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[5]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude biaryl product by flash column chromatography.

-

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides

The following table provides a summary of typical yields obtained for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid under different conditions, which can serve as a starting point for optimization.

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Bromobenzene | Pd(PPh₃)₄ (1.4) | K₂CO₃ | DMF/H₂O | Reflux (MW) | 1 | 92 | [6] |

| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | [7] |

| 3 | 4-Bromotoluene | Mag-IL-Pd (0.025) | K₂CO₃ | H₂O | 60 | 6 | 94 | [8] |

| 4 | 4-Bromochlorobenzene | Pd std. soln. | KOH | Ethanol | RT | 0.4 | 64 | [9] |

Deprotection of the Benzyloxy Group

The final step in the synthesis of the target biaryl phenols is the removal of the benzyl protecting group. This can be achieved through various methods, with catalytic hydrogenation being one of the most common and clean procedures. For substrates that are sensitive to hydrogenation, other methods like treatment with strong Lewis acids such as boron tribromide (BBr₃) can be employed.

Protocol 3: Deprotection via Catalytic Hydrogenation

-

Reagents and Materials:

-

Benzyloxy-protected biaryl compound

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Hydrogen source (H₂ gas balloon or a hydrogen transfer reagent like formic acid or ammonium formate)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

-

Reaction flask

-

Standard filtration and purification equipment

-

-

Procedure:

-

Dissolve the benzyloxy-protected biaryl (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).

-

Carefully add Pd/C (typically 10 mol% of palladium).

-

Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.[10]

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate to obtain the deprotected biaryl phenol. Further purification by chromatography or recrystallization may be necessary.

-

Protocol 4: Deprotection using Boron Tribromide (BBr₃)

Caution: Boron tribromide is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reagents and Materials:

-

Benzyloxy-protected biaryl compound

-

Boron tribromide (BBr₃, typically as a 1M solution in dichloromethane)

-

Anhydrous dichloromethane (DCM)

-

Schlenk tube or flame-dried round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

-

-

Procedure:

-

Dissolve the benzyloxy-protected biaryl (1.0 eq.) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add BBr₃ (1.1-3.0 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[11][12]

-

Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C.

-

Dilute with DCM and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

-

Experimental Workflow Visualization

The overall synthetic strategy from the starting phenol to the final biaryl product can be visualized as a three-step process.

Figure 2: A three-step workflow for the synthesis of biaryl phenols.

Conclusion and Future Perspectives

2-(Benzyloxy)-4-bromo-1-methylbenzene is a highly effective and versatile building block for the synthesis of a wide range of biaryl compounds. The protocols outlined in this application note provide a robust starting point for researchers in the field of synthetic and medicinal chemistry. The Suzuki-Miyaura coupling offers a reliable method for the crucial C-C bond formation, and subsequent deprotection of the benzyloxy group provides access to valuable phenolic biaryls. Further exploration of other cross-coupling reactions, such as the Buchwald-Hartwig amination or Sonogashira coupling, at the bromo-position will undoubtedly expand the synthetic utility of this valuable reagent, enabling the creation of even more diverse and complex molecular architectures for drug discovery and materials science.

References

Sources

- 1. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. thalesnano.com [thalesnano.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol: Regioselective Lithiation of 2-(Benzyloxy)-4-bromo-1-methylbenzene via Directed ortho-Metalation

Abstract

This document provides a comprehensive technical guide for the regioselective lithiation of 2-(benzyloxy)-4-bromo-1-methylbenzene using n-butyllithium (n-BuLi). The protocol leverages the principle of Directed ortho-Metalation (DoM), utilizing the benzyloxy group as a powerful Directed Metalation Group (DMG) to achieve site-specific functionalization. We delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step experimental protocol, and address critical safety considerations for handling pyrophoric organolithium reagents. This guide is intended for researchers, chemists, and drug development professionals engaged in complex organic synthesis.

Introduction & Scientific Rationale

The precise functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and materials science. While classical electrophilic aromatic substitution offers a powerful toolkit, its application is often limited by regioselectivity issues, yielding mixtures of ortho and para isomers[1]. Directed ortho-Metalation (DoM) has emerged as a superior strategy for achieving exclusive ortho-functionalization[2][3].

This reaction proceeds by the deprotonation of an aromatic C-H bond positioned ortho to a heteroatom-containing Directed Metalation Group (DMG). The DMG coordinates to a Lewis acidic organolithium reagent, such as n-BuLi, creating a complex that positions the base in close proximity to the target proton, facilitating its abstraction. This phenomenon is known as a Complex-Induced Proximity Effect (CIPE)[4][5].

The substrate, 2-(benzyloxy)-4-bromo-1-methylbenzene, presents a fascinating case study. It features a potent DMG (benzyloxy), a halogen (bromo), and a weakly activating group (methyl). The protocol described herein demonstrates how the powerful directing effect of the benzyloxy group can be harnessed to achieve selective deprotonation at the C3 position, even in the presence of a bromine atom, which could potentially undergo lithium-halogen exchange[6][7]. The resulting aryllithium intermediate is a versatile nucleophile that can be trapped with a wide array of electrophiles to introduce new functional groups with surgical precision.

Mechanistic Deep Dive: The "Why" Behind the "How"

Understanding the reaction mechanism is paramount to successful execution and troubleshooting. The lithiation of 2-(benzyloxy)-4-bromo-1-methylbenzene is a kinetically controlled process governed by the directing effect of the benzyloxy group.

-

Coordination: The reaction initiates with the Lewis basic oxygen atom of the benzyloxy group coordinating to the Lewis acidic lithium ion of the n-BuLi aggregate[2][5]. Ethereal solvents like tetrahydrofuran (THF) are crucial as they de-aggregate the butyllithium oligomers, increasing their basicity and reactivity[5][8].

-

Deprotonation (DoM): This coordination pre-organizes the molecule for the rate-determining step: the abstraction of the most acidic proton ortho to the DMG. The C3 proton is rendered more acidic due to the inductive electron-withdrawing effect of the oxygen atom and is perfectly positioned for abstraction by the butyl anion of the complexed n-BuLi[4].

-

Competition with Lithium-Halogen Exchange: A key consideration is the potential for a competing lithium-bromine exchange reaction[6]. However, at cryogenic temperatures (e.g., -78 °C), the rate of the directed deprotonation is significantly enhanced by the CIPE, allowing it to outcompete the exchange pathway[3]. The choice of n-BuLi is also strategic; more reactive bases like sec-butyllithium or tert-butyllithium could favor the exchange reaction or other side reactions[9].

-

Electrophilic Quench: The newly formed aryllithium species is a powerful, albeit unstable, nucleophile. It will readily react with a suitable electrophile (E+) in an ipso-substitution to form a new carbon-carbon or carbon-heteroatom bond at the C3 position[4][10].

Diagram 1: Mechanism of Directed ortho-Metalation (DoM).

Critical Safety Protocol: Handling n-Butyllithium

n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water[11][12]. Strict adherence to safety protocols is mandatory.

-

Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or inside a glovebox[11].

-

Dry Glassware & Solvents: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere[13]. Anhydrous solvents are required.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields or goggles, and nitrile gloves. Avoid using flammable solvents for cleaning gloves[14].

-

Syringe/Cannula Transfer: Use well-maintained syringes with Luer-Lok™ tips or a double-tipped cannula for transferring n-BuLi solutions. Never draw air into a syringe containing n-BuLi[13][14].

-

Emergency Preparedness: Have a Class B or D fire extinguisher readily available. NEVER use a water or carbon dioxide extinguisher on an organolithium fire [13]. Keep a container of sand or powdered lime nearby to smother small fires. Have a safety shower and eyewash station accessible[11].

-

Quenching: Unused or excess n-BuLi should be quenched cautiously. For small amounts in a syringe, slowly discharge into a beaker of dry ice[11]. For reaction workups, a less reactive alcohol like isopropanol, cooled to low temperature, can be used for quenching.

Detailed Experimental Protocol

This protocol details the generation of the aryllithium intermediate and its subsequent trapping with a generic electrophile.

Materials and Equipment

| Reagents & Materials | Suggested Grade/Purity | Equipment |

| 2-(Benzyloxy)-4-bromo-1-methylbenzene | >98% | Schlenk flask (2- or 3-neck) |

| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M in hexanes | Magnetic stirrer and stir bar |

| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Inert gas line (Ar or N₂) with bubbler |

| Electrophile (e.g., TMSCl, DMF, Aldehyde) | Reagent Grade | Luer-Lok™ syringes and needles |

| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Dry ice / Acetone or Isopropanol bath |

| Diethyl ether or Ethyl acetate | Reagent Grade | Separatory funnel |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Rotary evaporator |

| Deuterium Oxide (D₂O) (for validation) | 99.9 atom % D | Standard laboratory glassware |

Reaction Workflow

Diagram 2: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet. Maintain a positive pressure of argon or nitrogen throughout the experiment[11][13].

-

Substrate Preparation: To the flask, add 2-(benzyloxy)-4-bromo-1-methylbenzene (1.0 eq). Using a dry syringe, add anhydrous THF (approx. 0.1 M solution concentration). Stir the mixture at room temperature until the substrate fully dissolves.

-

Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. A color change (typically to yellow or orange) is often observed, indicating the formation of the aryllithium species. Ensure the internal temperature does not rise significantly during the addition.

-

Aging: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Electrophilic Quench:

-

Validation: To confirm successful lithiation, a small aliquot can be removed via cannula and quenched with an excess of D₂O. Analysis of this sample by ¹H NMR should show the disappearance of the proton signal at the C3 position.

-

Preparative Scale: Slowly add a solution of the desired electrophile (1.2 eq) in anhydrous THF to the aryllithium solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

-

-

Work-up:

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer twice more with the chosen organic solvent.

-

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure C3-functionalized product.

Key Parameters & Troubleshooting

| Parameter | Recommended Value | Rationale & Field Insights |

| Stoichiometry (n-BuLi) | 1.05 - 1.2 equivalents | A slight excess ensures complete consumption of the starting material. The exact concentration of commercial n-BuLi can vary and degrades over time; titration is recommended for precise work. |

| Temperature | -78 °C | Critical for favoring DoM over lithium-halogen exchange and preventing side reactions or decomposition of the aryllithium intermediate[3]. |

| Reaction Time | 1 hour (post n-BuLi addition) | Generally sufficient for complete lithiation. Incomplete conversion may require longer times or the addition of an activator like TMEDA, but this may also alter selectivity[7]. |

| Solvent | Anhydrous THF | Ethereal solvents are essential for solvating the lithium cation, breaking up n-BuLi aggregates, and increasing reactivity[6][15]. |

Troubleshooting Common Issues:

-

Recovery of Starting Material: This is the most common failure mode.

-

Cause: Inactive n-BuLi, presence of moisture or other protic impurities (water, alcohols), or insufficient reaction time.

-

Solution: Use a fresh bottle of n-BuLi or titrate the existing solution. Ensure all glassware is meticulously dried and solvents are anhydrous. Re-run the reaction with a longer aging time[16][17].

-

-

Low Yield / Mixture of Products:

-

Cause: Temperature may have risen, allowing for competing side reactions. The electrophile may be insufficiently reactive or added too quickly.

-

Solution: Ensure rigorous temperature control. Add the electrophile slowly at -78 °C before allowing the reaction to warm.

-

References

-

Directed (ortho) Metallation. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Directed Metalation: A Survival Guide. (n.d.). The Baran Laboratory, Scripps Research. [Link]

-

Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54820. [Link]

-

Directed ortho metalation. (2023, November 29). In Wikipedia. [Link]

-

Lithiation and Organolithium Reactions. (n.d.). Mettler Toledo. [Link]

-

Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11. [Link]

-

Organolithium reagent. (2024, January 10). In Wikipedia. [Link]

-

Bailey, W. F., & Punzalan, E. R. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2967–2970. [Link]

-

Biswas, T. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples) [Video]. YouTube. [Link]

-

Directed Ortho Metalation. (2015, January 13). Chem-Station. [Link]

-

STANDARD OPERATING PROCEDURE n-Butyllithium. (n.d.). University of California, Santa Barbara, Environmental Health & Safety. [Link]

-

Ortho-lithiation with n-BuLi. (2021, September 13). Reddit. [Link]

-

n-Butyllithium. (2023, December 26). In Wikipedia. [Link]

-

Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. [Link]

-

Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. [Link]

-

n-Butyllithium: Lessons Learned. (n.d.). Stanford University, Environmental Health & Safety. [Link]

-

Am I overlooking something in n-BuLi reactions? (2015, August 19). ResearchGate. [Link]

-

n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. (2023, May 11). ChemArch. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. baranlab.org [baranlab.org]

- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 7. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. mt.com [mt.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enhs.uark.edu [enhs.uark.edu]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. ehs.stanford.edu [ehs.stanford.edu]

- 15. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

Validation & Comparative

"2-(Benzyloxy)-4-bromo-1-methylbenzene" vs. 2-methoxy-4-bromo-1-methylbenzene reactivity

An In-Depth Technical Guide to the Comparative Reactivity of 2-(Benzyloxy)-4-bromo-1-methylbenzene and 2-methoxy-4-bromo-1-methylbenzene

For the discerning researcher in synthetic chemistry and drug development, the choice of a starting material or intermediate is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Aryl bromides such as 2-(benzyloxy)-4-bromo-1-methylbenzene and 2-methoxy-4-bromo-1-methylbenzene are versatile building blocks, yet the subtle difference in their ether protecting groups—benzyl versus methyl—imparts significant variations in their chemical reactivity. This guide provides an in-depth comparison of these two reagents, supported by mechanistic principles and experimental data, to inform your selection process in complex synthetic routes.

Molecular Architecture: The Foundation of Reactivity

At first glance, the two molecules are structurally analogous. Both feature a 1,2,4-trisubstituted benzene ring, a scaffold common in medicinal chemistry. The key point of divergence is the nature of the ether substituent at the C2 position: a benzyloxy group (-OCH₂Ph) versus a methoxy group (-OCH₃). This single modification is the primary driver of the differences in their chemical behavior, primarily through steric and electronic effects, and most critically, in the lability of the protecting group itself.

| Feature | 2-(Benzyloxy)-4-bromo-1-methylbenzene | 2-methoxy-4-bromo-1-methylbenzene |

| Molecular Formula | C₁₄H₁₃BrO | C₈H₉BrO |

| Molecular Weight | 277.16 g/mol | 201.06 g/mol |

| CAS Number | 1369973-10-8[1] | 36942-56-0[2] |

| Key Structural Feature | Bulky benzyloxy group | Small methoxy group |

| Protecting Group Cleavage | Mild (e.g., Hydrogenolysis)[3] | Harsh (e.g., BBr₃, HBr)[4][5] |

The Interplay of Steric and Electronic Effects

The reactivity of an aromatic ring is governed by the electronic properties (inductive and resonance effects) and the steric bulk of its substituents.

Electronic Effects: Both the benzyloxy and methoxy groups are potent electron-donating groups (EDGs) by resonance (+M effect), where the oxygen atom's lone pairs delocalize into the aromatic π-system.[6] This effect increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic attack and influencing the regioselectivity of reactions like directed ortho-metalation. This activating resonance effect generally outweighs their electron-withdrawing inductive effect (-I effect) stemming from the oxygen's electronegativity.[7] For most palladium-catalyzed cross-coupling reactions at the C-Br bond, the electronic difference between the two groups is minimal and unlikely to be the deciding factor in reactivity.